tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the formyl and chloro groups. The cyclohexylmethyl group is then attached, and finally, the tert-butyl carbamate group is introduced. Reaction conditions often involve the use of strong bases, such as n-BuLi, and electrophiles like DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl carbamate
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H25ClN4O3 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-chloro-6-formylpyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C19H25ClN4O3/c1-18(2,3)27-17(26)22-12-19(7-5-4-6-8-19)24-14(11-25)9-13-10-21-16(20)23-15(13)24/h9-11H,4-8,12H2,1-3H3,(H,22,26) |
InChI Key |
DYNCJYDSVUSEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)N2C(=CC3=CN=C(N=C32)Cl)C=O |
Origin of Product |
United States |
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